molecular formula C18H25N3Na2O8S B14112465 Meropenem sodium carbonate [who-DD]

Meropenem sodium carbonate [who-DD]

Cat. No.: B14112465
M. Wt: 489.5 g/mol
InChI Key: SGVRKQURIVADFJ-OBZXMJSBSA-L
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Description

Meropenem sodium carbonate is a broad-spectrum carbapenem antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is particularly valuable in clinical settings due to its ability to penetrate bacterial cells and interfere with the synthesis of vital cell wall components, leading to bacterial cell death .

Preparation Methods

Meropenem sodium carbonate is prepared by combining meropenem with sodium carbonate. The synthetic route involves the preparation of meropenem, which is a complex molecule synthesized through multiple steps. The industrial production of meropenem involves the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield. The final product is a sterile, pyrogen-free, synthetic mixture of meropenem and sodium carbonate, which is then packaged for intravenous administration .

Chemical Reactions Analysis

Meropenem sodium carbonate undergoes several types of chemical reactions, including:

    Oxidation: Meropenem can be oxidized under specific conditions, leading to the formation of various degradation products.

    Reduction: Reduction reactions are less common but can occur under certain conditions.

    Substitution: Meropenem can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Meropenem sodium carbonate has a wide range of scientific research applications:

Mechanism of Action

The bactericidal activity of meropenem sodium carbonate results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding protein (PBP) targets. By binding to these proteins, meropenem inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .

Comparison with Similar Compounds

Meropenem sodium carbonate is part of the carbapenem family of antibiotics, which also includes imipenem, ertapenem, and doripenem. Compared to imipenem, meropenem is more active against Gram-negative pathogens and somewhat less active against Gram-positive pathogens. Unlike imipenem, meropenem does not require coadministration of a renal dehydropeptidase inhibitor. Ertapenem has less in vitro activity against nonfermentative Gram-negative bacilli such as Pseudomonas and Acinetobacter species, limiting its use for certain infections. Doripenem is another carbapenem with a similar spectrum of activity but is less commonly used .

Properties

Molecular Formula

C18H25N3Na2O8S

Molecular Weight

489.5 g/mol

IUPAC Name

disodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;carbonate

InChI

InChI=1S/C17H25N3O5S.CH2O3.2Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;2-1(3)4;;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);(H2,2,3,4);;/q;;2*+1/p-2/t7-,8-,9+,10+,11-,12-;;;/m1.../s1

InChI Key

SGVRKQURIVADFJ-OBZXMJSBSA-L

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.C(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.C(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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